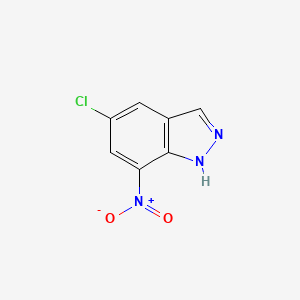

5-Chloro-7-nitro-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHCCQUSXVZFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646675 | |

| Record name | 5-Chloro-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41926-18-5 | |

| Record name | 5-Chloro-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Chloro-7-nitro-1H-indazole: A Pivotal Intermediate in Drug Discovery

Foreword: Unlocking Therapeutic Potential with a Versatile Scaffold

In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a recurring molecular framework in a multitude of biologically active compounds.[1][2] Among its many derivatives, 5-Chloro-7-nitro-1H-indazole (CAS Number: 41926-18-5) has emerged as a particularly valuable building block for the synthesis of targeted therapeutics.[3] Its strategic substitution pattern imparts unique reactivity and allows for the precise molecular tailoring required in the development of novel kinase inhibitors and other pharmaceutical agents. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the synthesis, properties, and applications of this critical chemical intermediate.

Core Characteristics: A Physicochemical and Structural Overview

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthetic chemistry and drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 41926-18-5[4][5][6][7][8][9] |

| Molecular Formula | C₇H₄ClN₃O₂[4][5][8] |

| Molecular Weight | 197.58 g/mol [4][5] |

| Appearance | Solid[5] |

| Purity | ≥97%[4][5] |

| SMILES | O=--INVALID-LINK--[O-][4] |

| InChI | InChI=1S/C7H4ClN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10)[5] |

The structural arrangement of this compound is key to its utility. The electron-withdrawing nature of both the chloro and nitro groups significantly influences the electronic distribution within the indazole ring system, impacting its reactivity at various positions.

Synthesis and Purification: From Precursors to a Purified Intermediate

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure a high yield and purity of the final product. A general and effective method involves the diazotization of a substituted aniline followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Chloro-2-methyl-6-nitroaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Step-by-Step Methodology:

-

Diazotization of the Amine:

-

In a reaction vessel, dissolve 4-chloro-2-methyl-6-nitroaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the solution to a temperature between 0 and 5°C using an ice bath. This low temperature is crucial to stabilize the resulting diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

-

Stir the mixture vigorously for approximately one hour at 0-5°C to facilitate the complete formation of the diazonium salt.

-

-

Intramolecular Cyclization:

-

To the freshly prepared diazonium salt solution, carefully add acetic anhydride in a dropwise manner, while still maintaining the low-temperature conditions.

-

Once the addition is complete, allow the reaction mixture to gradually warm to room temperature.

-

Continue stirring for 12 to 18 hours to drive the cyclization reaction to completion, forming the indazole ring.

-

-

Product Isolation and Purification:

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude this compound.

-

Collect the solid product by filtration and wash it thoroughly with cold deionized water, followed by a wash with a small volume of cold ethanol to remove residual acids and byproducts.

-

For further purification, recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the final product as a crystalline solid.

-

Diagram: Synthetic Workflow for this compound

Caption: A streamlined workflow for the synthesis and purification of this compound.

Chemical Reactivity and Strategic Applications in Medicinal Chemistry

The true value of this compound lies in its versatile reactivity, which allows for its elaboration into more complex molecules with therapeutic potential. The indazole scaffold is a well-established component of numerous kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2][10][11][12]

Diagram: The Indazole Scaffold in Kinase Inhibition

Caption: A schematic representation of an indazole-based inhibitor binding to the ATP pocket of a protein kinase.

The strategic placement of substituents on the indazole ring allows for the optimization of binding affinity and selectivity for the target kinase. The N1 position of the indazole can be functionalized to interact with the solvent-exposed region of the ATP binding site, while modifications at the C5 position can be tailored to fit into a nearby hydrophobic pocket.

Case Study: A Synthetic Route to a Potent Kinase Inhibitor

To illustrate the practical application of this compound, the following is a representative synthetic pathway to a hypothetical, yet plausible, kinase inhibitor.

Experimental Protocol: Multi-step Synthesis of a Kinase Inhibitor

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Dioxane/Water)

-

Reducing agent (e.g., Iron powder, Ammonium chloride)

-

Acyl chloride

-

Tertiary amine base (e.g., Triethylamine)

Step-by-Step Methodology:

-

Suzuki Coupling at C5:

-

In a reaction flask, combine this compound, the desired arylboronic acid, a palladium catalyst, and a base in a suitable solvent mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or LC-MS).

-

Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the 5-aryl-7-nitro-1H-indazole intermediate.

-

-

Reduction of the Nitro Group:

-

Dissolve the 5-aryl-7-nitro-1H-indazole intermediate in a solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, iron powder and ammonium chloride, and heat the mixture.

-

After the reduction is complete, filter the reaction mixture to remove the solid catalyst and evaporate the solvent. The resulting crude product is the 7-amino-5-aryl-1H-indazole.

-

-

Amide Bond Formation:

-

Dissolve the 7-amino-5-aryl-1H-indazole in an appropriate aprotic solvent.

-

Add a tertiary amine base followed by the dropwise addition of the desired acyl chloride.

-

Stir the reaction at room temperature until the acylation is complete.

-

Isolate and purify the final kinase inhibitor product through standard techniques such as crystallization or chromatography.

-

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when working with this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.[4]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its versatile reactivity and proven utility as a scaffold for kinase inhibitors underscore its importance in the ongoing quest for novel and effective therapeutics. As our understanding of cellular signaling pathways continues to grow, it is certain that this valuable intermediate will play a significant role in the development of the next generation of targeted therapies for a wide range of diseases.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. chemscene.com [chemscene.com]

- 5. 5-CHLORO-7-NITRO (1H)INDAZOLE | CymitQuimica [cymitquimica.com]

- 6. 41926-18-5 | this compound - Moldb [moldb.com]

- 7. achmem.com [achmem.com]

- 8. 1pchem.com [1pchem.com]

- 9. 5-CHLORO-7-NITRO (1H)INDAZOLE | 41926-18-5 [chemicalbook.com]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-7-nitro-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a bicyclic aromatic system with electron-withdrawing chloro and nitro groups, confer distinct physicochemical properties that are crucial for its biological activity and development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by available data and established scientific principles. The guide is designed to be a valuable resource for researchers and drug development professionals, offering insights into its chemical identity, and laying the groundwork for further investigation and application.

Chemical Identity and Molecular Structure

This compound is a heterocyclic aromatic compound. The indazole core, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is substituted with a chlorine atom at the 5-position and a nitro group at the 7-position.

The presence of the nitro and chloro groups significantly influences the electron distribution within the aromatic system, impacting its reactivity, and intermolecular interactions. The 1H-indazole tautomer is generally considered the more stable form.

Below is a diagram illustrating the relationship between the molecular structure of this compound and its key chemical identifiers.

Caption: Molecular Structure and Key Identifiers of this compound.

Physicochemical Properties

Table 1: Summary of Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₇H₄ClN₃O₂ | [1][2] |

| Molecular Weight | 197.58 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Purity | ≥97% | [1] |

| XlogP (Predicted) | 2.12 - 2.4 | [1] |

| Topological Polar Surface Area (TPSA) | 71.82 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Solubility

The solubility of this compound is a critical parameter for its formulation and bioavailability. Due to the presence of both a polar nitro group and a nonpolar chlorophenyl moiety, its solubility is expected to be moderate in a range of organic solvents. It is likely to exhibit poor solubility in water.

-

Expert Insight: The predicted XlogP value of around 2.12-2.4 suggests a preference for lipophilic environments, which often correlates with lower aqueous solubility. The TPSA of 71.82 Ų indicates a moderate degree of polarity, which might allow for some solubility in polar organic solvents.

Melting Point

The melting point of a solid crystalline compound is an indicator of its purity and the strength of its crystal lattice forces. While an experimentally determined melting point for this compound is not available in the cited literature, it is expected to be a solid at room temperature based on supplier information. For comparison, the related compound 5-nitro-1H-indazole has a melting point of 207-208 °C. The introduction of a chlorine atom at the 5-position and the shifting of the nitro group to the 7-position will influence the crystal packing and thus the melting point.

Acid-Base Properties (pKa)

The indazole ring system contains a weakly acidic N-H proton. The pKa of this proton is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of both the chloro and nitro groups is expected to increase the acidity of the N-H proton, resulting in a lower pKa compared to unsubstituted indazole.

-

Causality in Experimental Choices: The determination of pKa is crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

Synthesis and Characterization

The synthesis of substituted indazoles can be achieved through various synthetic routes. A general and established method for the preparation of nitroindazoles involves the cyclization of appropriately substituted N-nitroso-o-toluidines. A patent describes a one-step process for the production of substituted indazoles, including nitroindazoles, by reacting a 2-methylacetanilide with an alkali metal nitrite in the presence of an alkanoic acid and a dehydrating agent. This general methodology could likely be adapted for the synthesis of this compound.

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to 5-Chloro-7-nitro-1H-indazole: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 5-Chloro-7-nitro-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not only technical data but also practical insights into the handling and utilization of this important compound.

Core Molecular Attributes

This compound is a substituted indazole with the chemical formula C₇H₄ClN₃O₂.[1][2] Its structure is characterized by an indazole core, which is a bicyclic system composed of a benzene ring fused to a pyrazole ring. The molecule is further functionalized with a chloro group at position 5 and a nitro group at position 7.

Molecular Structure and Weight

The structural arrangement of the chloro and nitro groups on the indazole scaffold significantly influences the molecule's reactivity and electronic properties, making it a valuable precursor in the synthesis of complex bioactive molecules.[3]

Table 1: Key Molecular and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClN₃O₂ | [1][2] |

| Molecular Weight | 197.58 g/mol | [1] |

| CAS Number | 41926-18-5 | [2] |

| Appearance | Solid | [2] |

| Purity | ≥97% | [1] |

| Predicted LogP | 2.1245 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

The presence of both an electron-withdrawing nitro group and a halogen substituent makes this molecule a versatile intermediate for various chemical transformations.

Caption: Molecular structure of this compound.

Synthesis and Spectroscopic Characterization

The synthesis of substituted indazoles can be achieved through various methods. A common and effective approach for the preparation of nitro-indazoles involves the diazotization of a substituted o-toluidine, followed by cyclization.

Representative Synthesis Protocol

Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-chloro-2-methyl-6-nitroaniline in glacial acetic acid in a reaction vessel equipped with a stirrer and a cooling bath.

-

Diazotization: Cool the solution to 0-5 °C and slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Pour the reaction mixture into ice water to precipitate the crude product. Filter the solid, wash thoroughly with water to remove acetic acid and inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water or methanol, to obtain pure this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR (in DMSO-d₆): The proton on the nitrogen (N-H) is expected to appear as a broad singlet at a downfield chemical shift (δ > 13 ppm). The aromatic protons will exhibit characteristic splitting patterns. The proton at C4 is expected to be a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet. The proton at C3 will likely be a singlet.

-

¹³C NMR (in DMSO-d₆): The spectrum will show seven distinct carbon signals corresponding to the indazole ring. The carbons attached to the electron-withdrawing nitro and chloro groups (C5 and C7) will be shifted downfield.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (197.58 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively).

Reactivity and Applications in Drug Discovery

The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the indazole ring system. The nitro group at the 7-position and the chloro group at the 5-position deactivate the benzene portion of the molecule towards electrophilic substitution. Conversely, these substituents can activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

The primary utility of this compound in pharmaceutical research is as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.

Key Applications:

-

Precursor for Bioactive Molecules: It serves as a crucial intermediate in the synthesis of a variety of biologically active compounds.[3] Its functional groups allow for further chemical modifications to generate libraries of compounds for high-throughput screening.

-

Development of Kinase Inhibitors: The indazole scaffold is a well-established "privileged structure" in the design of kinase inhibitors for cancer therapy. This compound can be elaborated to synthesize potent inhibitors of various kinases.

-

Synthesis of Antileishmanial Agents: Research has shown that nitro-indazole derivatives are promising candidates for the development of new treatments for leishmaniasis.[7] The nitro group is believed to play a role in the antiparasitic activity.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

-

Safety Precautions: this compound is a potentially hazardous chemical. It is advisable to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and incompatible materials.[1]

-

Solubility: While specific solubility data is limited, based on its structure, it is expected to have low solubility in water and better solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like methanol and ethanol.[8]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique substitution pattern provides a strategic starting point for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the development of next-generation pharmaceuticals.

References

- 1. chemscene.com [chemscene.com]

- 2. 5-CHLORO-7-NITRO (1H)INDAZOLE | CymitQuimica [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

solubility and stability of 5-Chloro-7-nitro-1H-indazole

An In-Depth Technical Guide to the Solubility and Stability of 5-Chloro-7-nitro-1H-indazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 41926-18-5), a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from its fundamental physicochemical properties, data on structurally related nitroaromatic and indazole compounds, and established chemical principles. It offers researchers, scientists, and drug development professionals a predictive framework for handling, formulating, and analyzing this compound, complete with recommended experimental protocols for validation.

Introduction and Physicochemical Profile

This compound is a substituted indazole, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active agents.[1] The molecule's structure, featuring a bicyclic aromatic indazole core with electron-withdrawing chloro and nitro substituents, dictates its chemical behavior. The 1H-indazole tautomer is generally the most thermodynamically stable form.[1][2]

Understanding the solubility and stability of this compound is paramount for its effective use in research and development, from reaction chemistry and purification to formulation and long-term storage. The presence of the nitro group, in particular, suggests potential challenges related to both solubility in organic media and stability under thermal and photolytic stress.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41926-18-5 | [5] |

| Molecular Formula | C₇H₄ClN₃O₂ | [5] |

| Molecular Weight | 197.58 g/mol | [6] |

| Appearance | Solid | [5] |

| Purity | ≥97% (Typical) | [6] |

| Topological Polar Surface Area (TPSA) | 71.82 Ų | [6] |

| Predicted LogP | 2.1245 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

Solubility Profile: A Predictive Analysis

The molecule's polarity, driven by the nitro group and the indazole nitrogens, suggests favorable interactions with polar solvents. The aromatic core will contribute to solubility in solvents capable of π-π stacking interactions.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions are expected between these solvents and the nitro group. The hydrogen bond accepting nature of DMSO and DMF will also interact favorably with the indazole N-H. |

| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding with the solvent is possible, aiding dissolution. However, the overall non-polar character of the chloro-aromatic core may limit high solubility compared to polar aprotic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The moderate polarity of these solvents provides a balance, effectively solvating both the polar functional groups and the nonpolar aromatic backbone. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. Overall solubility is likely limited by the compound's significant polarity. |

| Esters | Ethyl Acetate | Moderate | The moderate polarity should allow for reasonable dissolution. |

| Nonpolar Aromatic | Toluene, Benzene | Low | While π-π stacking interactions are possible, they are unlikely to overcome the energy required to dissolve the polar, crystalline solid. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The significant mismatch in polarity makes dissolution highly unfavorable. |

| Aqueous | Water | Very Low | Despite hydrogen bonding potential, the hydrophobic chloro-substituted aromatic ring system is expected to dominate, leading to poor aqueous solubility. |

Stability Profile: Key Considerations and Degradation Pathways

The stability of this compound is influenced by its functional groups. Indazole derivatives are known to be susceptible to degradation by light, oxidation, and hydrolysis.[8] The presence of a nitro group on the aromatic ring generally decreases thermal stability and increases photosensitivity.[4][9]

Thermal Stability

Nitroaromatic compounds are, by nature, energetic materials. Studies on related nitro-substituted heterocycles, such as nitro-imidazoles and nitroarenes, consistently show that the introduction of nitro groups lowers the decomposition temperature.[3][4][10] The thermal stability is often dictated by the ease of intramolecular interactions that can weaken the C-NO₂ bond.[4] It is predicted that this compound will undergo exothermic decomposition upon heating, a critical consideration for handling, drying, and storage. Differential Scanning Calorimetry (DSC) is the standard technique to experimentally determine the onset of decomposition.[3]

Photostability

Nitroaromatic compounds are well-documented to undergo photodegradation upon exposure to UV light, and sometimes even high-intensity visible light.[9][11] The primary mechanism often involves the excitation of the nitro group, which can lead to a variety of degradation pathways. For indazole derivatives specifically, a common photolytic pathway is rearrangement into benzimidazoles.[8] Other potential reactions for nitroaromatics include photoreduction of the nitro group and the generation of nitrous acid (HONO).[12]

Causality : The energy from photons can promote the nitro group to an excited state, making it a more potent oxidizing agent and susceptible to intramolecular hydrogen abstraction or rearrangement reactions. Therefore, it is imperative to protect this compound from light during storage and handling, as recommended by suppliers.[6]

pH-Dependent Stability and Hydrolysis

The stability of indazole derivatives can be pH-dependent.[8] Forced degradation studies on related structures often employ acidic or basic conditions to induce hydrolysis.[8] The indazole ring contains an acidic N-H proton (pKa ≈ 14), and its acidity will be enhanced by the two electron-withdrawing groups (chloro and nitro).[2]

-

Acidic Conditions : In strong acid, protonation of the ring nitrogens could occur, potentially making the ring system more susceptible to nucleophilic attack by water, though this is generally slow.

-

Basic Conditions : In strong base, deprotonation of the N-H group would form an indazolide anion. This could alter the electronic structure and potentially open up different degradation pathways.

-

Hydrolytic Sensitivity of Related Compounds : A study on the reaction of nitro-indazoles with formaldehyde noted that the resulting adducts can be sensitive to hydrolysis, even in boiling water, and can decompose over long periods in the solid state.[13] This suggests an inherent reactivity in the indazole system that can be triggered by nucleophiles like water, especially at elevated temperatures.

Oxidative Stability

While the nitro group itself is an oxidized form of nitrogen, the indazole ring can be susceptible to oxidative degradation.[8] Forced degradation studies often use agents like hydrogen peroxide (H₂O₂) to simulate oxidative stress.[8]

Recommended Experimental Protocols

To validate the predictive analyses in this guide, the following standardized, self-validating experimental protocols are recommended.

Protocol: Isothermal Shake-Flask Method for Solubility Determination

This method determines the equilibrium solubility of a compound in various solvents.

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Methodology:

-

Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of each selected solvent. Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After agitation, allow the vials to stand for at least 2 hours for the excess solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove all solid particles.

-

Quantification: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method). Determine the concentration of the compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV, against a standard curve.

-

Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Protocol: Forced Degradation Study for Stability Assessment

This protocol uses stressed conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

Caption: Workflow for a forced degradation study of this compound.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.

-

Neutral Hydrolysis: Dilute the stock solution with water.

-

Oxidative Degradation: Dilute the stock solution with a solution of 3% H₂O₂.

-

Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel control sample should be wrapped in aluminum foil.

-

Thermal Degradation: Heat the solutions (acidic, basic, neutral) at an elevated temperature (e.g., 60 °C).

-

-

Analysis: At specified time points (e.g., 0, 2, 6, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., using a photodiode array detector to assess peak purity).

-

Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound to an unstressed control. Analyze the chromatogram for the appearance of new peaks, which represent degradation products.

Summary and Recommendations for Handling and Storage

Solubility: this compound is predicted to be most soluble in polar aprotic solvents like DMSO and DMF. For purification and reaction chemistry, moderately polar solvents such as ethyl acetate, DCM, and acetonitrile are likely effective.

Stability: The compound is predicted to be sensitive to light and elevated temperatures.

-

Storage: Store in a cool, dark place, preferably refrigerated (4°C) and under an inert atmosphere.[6] Containers should be opaque and tightly sealed.

-

Handling: Avoid exposure to high-intensity light sources. When heating solutions, use the lowest effective temperature and monitor for signs of decomposition (e.g., color change). The compound is classified as hazardous (Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation), and appropriate personal protective equipment (PPE) should be worn.[14]

By understanding these predicted properties and validating them with the provided protocols, researchers can ensure the integrity of this compound and obtain reliable, reproducible results in their scientific endeavors.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. benchchem.com [benchchem.com]

- 4. [PDF] Thermal Stability Studies on a Homologous Series of Nitroarenes | Semantic Scholar [semanticscholar.org]

- 5. 5-CHLORO-7-NITRO (1H)INDAZOLE | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. achmem.com [achmem.com]

biological activity of nitro-substituted indazoles

An In-depth Technical Guide to the Biological Activity of Nitro-Substituted Indazoles

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, and the strategic incorporation of a nitro group has been shown to unlock a diverse and potent range of biological activities.[1][2][3] This guide provides a comprehensive technical overview of the biological landscape of nitro-substituted indazoles, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present quantitative data, provide detailed experimental protocols for activity validation, and explore the critical structure-activity relationships that govern the efficacy of these compounds across various therapeutic areas, including parasitic diseases, oncology, and infectious diseases.

Introduction: The Indazole Scaffold and the Role of the Nitro Group

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, are rare in nature but are cornerstones of synthetic medicinal chemistry.[2] They serve as the core for numerous pharmacologically active agents, including the FDA-approved anticancer drugs Pazopanib and Axitinib.[2][4] The therapeutic versatility of the indazole scaffold is significantly influenced by the nature and position of its substituents.

The nitro group (–NO₂) is a powerful electron-withdrawing moiety that profoundly alters the physicochemical properties of the parent indazole ring.[5] Its inclusion can enhance binding affinities, modulate metabolic stability, and, most critically, serve as a bioreductive "warhead."[5] In low-oxygen environments, such as those found in solid tumors or within certain parasites, the nitro group can be enzymatically reduced to generate cytotoxic reactive nitrogen and oxygen species.[5][6][7][8] This mechanism forms the basis for the selective toxicity of many nitro-heterocyclic compounds and is a recurring theme in the biological activity of nitro-indazoles. The position of the nitro group (e.g., at C5, C6, or C7) is a critical determinant of the compound's specific biological activity and potency.[9]

Antiparasitic Activity: A Bioreductive Approach

Nitro-heterocyclic compounds have long been a mainstay in treating parasitic infections.[9] Nitro-indazoles have emerged as a promising class of agents against a variety of parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[6][9][10]

Mechanism of Action: Oxidative Stress Induction

The primary antiparasitic mechanism of 5-nitro-indazoles is the induction of lethal oxidative stress within the parasite.[6][11] This process is initiated by parasite-specific nitroreductase (NTR) enzymes, which are more active or present in higher concentrations in parasites compared to mammalian host cells.[6][8] This differential enzyme activity provides a basis for selective toxicity.[6]

The mechanism unfolds as follows:

-

Bioactivation: The 5-nitro group is reduced by a parasite NTR, generating a nitro-anion radical.[6]

-

Redox Cycling: This radical undergoes redox cycling with molecular oxygen, producing superoxide radicals (O₂⁻) and other reactive oxygen species (ROS).[6]

-

Macromolecular Damage: The accumulation of ROS leads to widespread damage of essential parasite macromolecules, including DNA, lipids, and proteins.[6] Key enzymes like trypanothione reductase (TryR), crucial for the parasite's antioxidant defense, can also be inhibited, further exacerbating the oxidative stress.[1][8]

-

Cell Death: The overwhelming cellular damage ultimately triggers an apoptosis-like cell death pathway in the parasite.[6]

Caption: Bioactivation of 5-nitro-indazoles in parasites.

Quantitative Data: In Vitro Antiparasitic Activity

The following table summarizes the activity of various nitro-indazole derivatives against different parasites.

| Compound Class | Parasite | Activity Metric | Value (µM) | Reference |

| 1,2-disubstituted 5-nitroindazolinones | Trypanosoma cruzi (epimastigotes) | IC₅₀ | 0.49 | [12] |

| 1,2-disubstituted 5-nitroindazolinones | Trypanosoma cruzi (amastigotes) | IC₅₀ | 0.41 - 1.17 | [12] |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | IC₅₀ | 11.23 | [3] |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania major / L. tropica | IC₅₀ | Generally low to no activity | [1] |

Experimental Protocol: In Vitro Antileishmanial Activity (MTT Assay)

This protocol describes a method for evaluating the efficacy of nitro-indazole compounds against Leishmania promastigotes.

-

Parasite Culture: Culture Leishmania spp. promastigotes (e.g., L. infantum) in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 24°C.

-

Compound Preparation: Dissolve nitro-indazole test compounds in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Prepare serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

-

Assay Plate Setup:

-

Dispense 100 µL of parasite suspension (1 x 10⁶ promastigotes/mL) into each well of a 96-well microtiter plate.

-

Add 100 µL of the diluted test compounds to the respective wells.

-

Include positive control wells (e.g., Amphotericin B) and negative control wells (medium with 0.5% DMSO).

-

-

Incubation: Incubate the plate at 24°C for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 24°C. The viable, metabolically active parasites will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add 80 µL of a lysis buffer (e.g., 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the IC₅₀ value (the concentration that inhibits 50% of parasite growth) using non-linear regression analysis.

Anticancer Activity

Nitro-indazoles have demonstrated significant antiproliferative effects against various cancer cell lines, with the 6-nitro substitution being a particularly key feature for cytotoxic activity.[9]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

While the hypoxic bioactivation mechanism can play a role in solid tumors, other mechanisms are also prevalent. Certain N-[6-indazolyl]arylsulfonamides, derived from 6-nitroindazoles, have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase in human tumor cell lines.[13] This suggests an interference with the mitotic machinery, potentially through interactions with tubulin or other cell cycle regulatory proteins.[13] One study on a potent indazole derivative (2f) confirmed that its anticancer effects were linked to the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, the downregulation of the anti-apoptotic protein Bcl-2, a decrease in mitochondrial membrane potential, and an increase in intracellular ROS.[14]

Caption: Workflow for anticancer evaluation of nitro-indazoles.

Quantitative Data: In Vitro Antiproliferative Activity

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| 6-Nitro-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | IC₅₀ | 5 - 15 | [4][9][15][16] |

| N-[6-Indazolyl]arylsulfonamides | A2780 (Ovarian Carcinoma) | IC₅₀ | 4.21 - 18.6 | [13] |

| N-[6-Indazolyl]arylsulfonamides | A549 (Lung Adenocarcinoma) | IC₅₀ | 4.21 - 18.6 | [13] |

| Indazole Derivative '2f' | 4T1 (Breast Cancer) | IC₅₀ | 0.23 - 1.15 | [14] |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details how to assess the effect of nitro-indazoles on the cell cycle distribution of cancer cells.

-

Cell Culture and Treatment: Seed cancer cells (e.g., A549) in 6-well plates and allow them to adhere overnight. Treat the cells with the nitro-indazole compound at various concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for 24-48 hours.

-

Cell Harvesting:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Trypsinize the cells and collect them in a 15 mL conical tube.

-

Centrifuge at 300 x g for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples using a flow cytometer. Acquire data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of treated samples to the vehicle control.

Antimicrobial Activity

The utility of nitro-indazoles extends to antibacterial and antifungal applications, often leveraging similar bioreductive activation mechanisms as seen in parasites.

Spectrum of Activity

Derivatives of 6-nitro-1H-indazole have shown promising results against selected microorganisms.[9] For instance, certain 2-azetidinone derivatives were found to have in vitro antibacterial, antifungal, and antitubercular activities.[9] Additionally, specific 6-nitro-tetrahydro-2H-benzo[g]indazole derivatives have demonstrated activity against Neisseria gonorrhoeae.[15] More recently, 5-nitro indazole acetamides have been designed and evaluated, with some compounds showing significant activity against Mycobacterium tuberculosis (H37Rv strain) with MIC values as low as 1.6 µg/mL.[17]

Quantitative Data: In Vitro Antimicrobial Activity

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 6-Nitro-benzo[g]indazole (13b) | Neisseria gonorrhoeae | MIC | 62.5 | [15] |

| 6-Nitro-benzo[g]indazole (12a) | Neisseria gonorrhoeae | MIC | 250 | [15] |

| 5-Nitro indazole acetamides | Mycobacterium tuberculosis H37Rv | MIC | 1.6 | [17] |

| 5-Nitro indazole acetamides | Aspergillus niger / Candida albicans | MIC | 50 | [17] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the MIC of a compound.

-

Media Preparation: Prepare appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth. Start with a high concentration and dilute across the plate, leaving a final well as a growth control (no compound).

-

Inoculation: Add the standardized microbial inoculum to each well, bringing the final volume to 100 or 200 µL.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.

Enzyme Inhibition: A Targeted Mechanism

Beyond broad cytotoxic effects, certain nitro-indazoles act as potent and selective inhibitors of specific enzymes, most notably Nitric Oxide Synthase (NOS).

Inhibition of Nitric Oxide Synthase (NOS)

7-Nitroindazole (7-NI) is a well-characterized and widely used inhibitor of NOS, with selectivity for the neuronal isoform (nNOS).[18][19] It acts as a competitive inhibitor with respect to the L-arginine substrate.[20] The inhibition of nNOS by 7-NI has been instrumental in studying the physiological and pathological roles of nitric oxide in the central nervous system.[18][21] This inhibition has been shown to produce anti-nociceptive (pain-relieving) effects in animal models without causing significant cardiovascular side effects like increased blood pressure, which is a common issue with non-selective NOS inhibitors.[18][19]

Caption: Inhibition of the nNOS pathway by 7-Nitroindazole.

Quantitative Data: NOS Inhibition

| Compound | Enzyme | Activity Metric | Value (µM) | Reference |

| 7-Nitroindazole (7-NI) | Mouse Cerebellar NOS | IC₅₀ | 0.47 | [18][19] |

| 7-Nitroindazole (7-NI) | Rat Hippocampal NOS | Apparent IC₅₀ | ~17 µg/mL (~104 µM) | [21] |

Conclusion and Future Perspectives

Nitro-substituted indazoles represent a versatile and highly tractable chemical scaffold for drug discovery. The nitro group is not merely a substituent but a key functional component that enables mechanisms of action ranging from broad-spectrum cytotoxicity via bioreduction to highly specific enzyme inhibition. The position of the nitro group, combined with other substitutions on the indazole ring, allows for the fine-tuning of biological activity, potency, and selectivity.[9] Significant potential has been demonstrated in antiparasitic, anticancer, and antimicrobial applications. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to translate the potent in vitro activities into safe and effective therapeutic agents.[22][23] The continued exploration of structure-activity relationships will undoubtedly uncover novel derivatives with enhanced efficacy and new therapeutic applications.

References

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. svedbergopen.com [svedbergopen.com]

- 6. benchchem.com [benchchem.com]

- 7. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases | Encyclopedia MDPI [encyclopedia.pub]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eurekaselect.com [eurekaselect.com]

- 18. 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Target Identification and Validation for 5-Chloro-7-nitro-1H-indazole

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anti-tumor and anti-inflammatory effects.[1][2][3] 5-Chloro-7-nitro-1H-indazole is a specific, yet under-characterized, member of this family. While direct biological data for this compound is sparse, its structural features—namely the indazole core, a nitro group, and a halogen—suggest significant potential for therapeutic modulation of key biological targets. This guide deviates from a review of known targets to instead provide a comprehensive, forward-looking strategic workflow for the de novo identification, validation, and mechanistic elucidation of potential therapeutic targets for this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this and other novel chemical entities.

Introduction: The Therapeutic Potential of the Indazole Scaffold

Indazole derivatives have consistently demonstrated a remarkable capacity to interact with a diverse range of biological targets, leading to significant pharmacological activities.[1][4] Marketed drugs such as Pazopanib (a multi-kinase inhibitor) and Niraparib (a PARP inhibitor) underscore the clinical importance of this heterocyclic system.[1] The biological activity is often dictated by the substitution pattern on the indazole ring.

Notably, the nitro-substitution is a critical pharmacophore in many bioactive molecules. For instance, 7-Nitroindazole is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[5][6] Derivatives of 3-chloro-6-nitro-1H-indazole have shown promise as antileishmanial agents, potentially targeting the parasite's trypanothione reductase.[7] Furthermore, various 5-nitroindazole derivatives have been synthesized and evaluated for antiprotozoal and antineoplastic activities.[8][9]

Given this precedent, the structure of this compound provides a strong rationale for a systematic investigation into its potential targets. The presence of the 7-nitro group suggests nNOS as a primary hypothetical target, while the overall scaffold is highly amenable to binding within the ATP pocket of protein kinases. This guide outlines a multi-pronged approach, beginning with computational prediction and moving through unbiased experimental identification and rigorous validation.

Table 1: Established Target Classes for Substituted Indazole Derivatives

This table summarizes potential starting points for the investigation of this compound, based on activities reported for the broader indazole family.

| Target Class | Specific Examples | Representative Indazole Activity | Reference(s) |

| Protein Kinases | EGFR, FGFR, c-Kit, PDGFRβ, Pim Kinases, Aurora Kinases | Inhibition (Anti-cancer) | [1][4] |

| Nitric Oxide Synthases | Neuronal NOS (nNOS) | Selective Inhibition (Neuroprotection) | [5][6] |

| Parasitic Enzymes | Trypanothione Reductase (TryR) | Inhibition (Antileishmanial) | [7] |

| Immunomodulatory Enzymes | Indoleamine-2,3-dioxygenase 1 (IDO1) | Inhibition (Immuno-oncology) | [4] |

| Hypoxia-related Factors | Hypoxia Inducible Factor-1 (HIF-1) | Inhibition (Anti-cancer) | [4] |

| Metalloenzymes | Carbonic Anhydrases (CA) | Inhibition (Various) | [4] |

Part I: Predictive Target Assessment via In Silico Approaches

Before committing to resource-intensive wet-lab experiments, computational methods can efficiently generate high-probability hypotheses and prioritize experimental efforts. This in silico phase focuses on identifying potential protein targets based on the compound's structure.

Scientific Rationale

The principle of molecular recognition dictates that a molecule's structure determines its function and binding partners. By comparing this compound to vast databases of known ligands and protein structures, we can predict its likely interactome. This approach is cost-effective, rapid, and can reveal non-obvious target candidates.

Proposed In Silico Workflow

Caption: In Silico Target Prediction Workflow.

Detailed Protocol: Molecular Docking against Human Kinases

This protocol provides a representative workflow for docking this compound against a panel of human kinase domains.

-

Preparation of the Ligand (this compound):

-

Generate a 3D structure of the molecule using software like Avogadro or ChemDraw.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Save the structure in a .pdb or .mol2 file format.

-

Using AutoDock Tools (ADT), assign Gasteiger charges and define rotatable bonds. Save the final prepared ligand file in .pdbqt format.

-

-

Preparation of Protein Targets:

-

Download crystal structures of desired human kinases (e.g., EGFR, FGFR1, c-Kit) from the Protein Data Bank (PDB). Select structures that contain a co-crystallized ligand in the ATP-binding site.

-

Using ADT or a similar tool (e.g., PyMOL), remove water molecules, co-factors (except essential ones like Mg²⁺), and the original ligand.

-

Add polar hydrogens and assign Kollman charges to the protein. Save the prepared protein file in .pdbqt format.

-

-

Defining the Binding Site (Grid Box Generation):

-

Using ADT, define a 3D grid box centered on the active site. The coordinates of the co-crystallized ligand from the original PDB file are typically used to define the center of this box.

-

Ensure the grid box dimensions (e.g., 25Å x 25Å x 25Å) are large enough to encompass the entire ATP-binding pocket and allow for ligand rotation.

-

Generate the grid parameter file (.gpf) and run the autogrid command.

-

-

Running the Docking Simulation:

-

Create a configuration file (conf.txt) specifying the paths to the prepared ligand and protein .pdbqt files, the center of the grid box, and the dimensions.

-

Set the exhaustiveness parameter (e.g., 8 or higher) to control the thoroughness of the search.

-

Execute the docking run using the AutoDock Vina command line: vina --config conf.txt --log log.txt.

-

-

Analysis of Results:

-

Vina will output a .pdbqt file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

-

Visualize the top-scoring poses within the protein's active site using PyMOL or VMD.

-

Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues. A strong correlation with known inhibitor binding modes suggests a higher probability of true interaction.

-

Part II: Unbiased Experimental Target Identification

While in silico methods are powerful for generating hypotheses, unbiased experimental approaches are critical for discovering novel or unexpected targets. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a gold-standard technique for this purpose.

Scientific Rationale

The AC-MS strategy relies on the principle of affinity purification. The small molecule ("bait") is immobilized on a solid support (e.g., sepharose beads). When a complex protein mixture (cell lysate) is passed over this support, proteins that specifically bind to the bait are captured and retained, while non-binding proteins are washed away. The captured proteins ("prey") are then eluted and identified by high-resolution mass spectrometry.

Proposed AC-MS Workflow

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 6. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Potential Mechanisms of Action of 5-Chloro-7-nitro-1H-indazole

An In-depth Technical Guide on the Core Mechanism of Action

Abstract: 5-Chloro-7-nitro-1H-indazole is a heterocyclic compound primarily utilized in pharmaceutical research as a versatile synthetic precursor for a range of bioactive molecules, particularly in the development of targeted therapies for cancer and inflammatory diseases.[1] While direct, comprehensive studies on its specific mechanism of action are not extensively documented, its structural architecture, featuring a nitro-substituted indazole core, allows for robust, evidence-based hypotheses regarding its potential biological targets. This guide synthesizes the established pharmacology of structurally analogous compounds to propose and explore three primary potential mechanisms of action: inhibition of Nitric Oxide Synthase (NOS), interference with DNA repair pathways via Poly(ADP-ribose) polymerase (PARP) inhibition, and antiprotozoal activity. We provide detailed experimental protocols to validate these hypotheses, offering a strategic framework for researchers and drug development professionals to systematically investigate the therapeutic potential of this compound.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in drug discovery.[2][3] Its rigid structure and ability to form key hydrogen bond interactions allow it to bind with high affinity to a multitude of biological targets. This versatility is demonstrated by the number of FDA-approved drugs incorporating this moiety, such as Niraparib (a PARP inhibitor) and Axitinib (a tyrosine kinase inhibitor), which are used in oncology.[4] The addition of a nitro group, as seen in the broader class of nitroindazoles, often enhances biological activity, contributing to applications in oncology, infectious diseases, and inflammatory conditions.[5]

This compound: From Synthetic Intermediate to Therapeutic Candidate

Currently, this compound (CAS: 41926-18-5) is most frequently described as a chemical building block.[1][6][7] However, its close resemblance to well-characterized nitroindazole derivatives strongly suggests it may possess intrinsic biological activity. This guide focuses on elucidating its potential pharmacology by examining the established mechanisms of its closest structural relatives.

Hypothesized Mechanism I: Selective Inhibition of Nitric Oxide Synthase (NOS)

A compelling potential mechanism for this compound is the inhibition of nitric oxide synthase (NOS) enzymes. This hypothesis is strongly supported by the well-documented activity of its parent analog, 7-nitroindazole (7-NI).

Scientific Rationale: 7-NI is a widely recognized and selective inhibitor of neuronal nitric oxide synthase (nNOS) over other isoforms like endothelial (eNOS) and inducible (iNOS).[8][9] nNOS-mediated production of nitric oxide (NO) is implicated in various neuropathological processes, and its inhibition is a therapeutic strategy for neurodegenerative diseases.[8] The mechanism involves the nitroindazole scaffold competing with the enzyme's cofactor, tetrahydrobiopterin, and interacting with the heme group in the active site.[8][10] Given the identical core structure, it is highly probable that this compound shares this inhibitory capability. The chloro-substitution at the 5-position may further modulate its potency and selectivity.

Signaling Pathway: nNOS Inhibition

The following diagram illustrates the proposed inhibitory action on the nitric oxide signaling pathway.

Caption: Proposed inhibition of nNOS by this compound, preventing NO synthesis.

Experimental Protocol: In Vitro NOS Inhibition Assay

This protocol quantifies the inhibitory effect of the compound on NOS activity by monitoring the conversion of L-arginine to L-citrulline.

-

Preparation of Reagents:

-

Prepare purified recombinant nNOS, eNOS, and iNOS enzymes.

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, with 1 mM DTT, 10 µM BH4, and 1 mM NADPH).

-

Prepare a stock solution of L-[³H]arginine.

-

Prepare stock solutions of this compound in DMSO at various concentrations. A known inhibitor like 7-NI should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of the reaction buffer.

-

Add 5 µL of the test compound solution (or DMSO for control).

-

Add 10 µL of the respective NOS enzyme isoform.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 15 µL of L-[³H]arginine solution.

-

Incubate for 20 minutes at 37°C.

-

-

Termination and Detection:

-

Stop the reaction by adding 200 µL of stop buffer (e.g., 100 mM HEPES, pH 5.5, with 10 mM EDTA).

-

Transfer the reaction mixture to a cation-exchange resin column to separate L-[³H]arginine from L-[³H]citrulline.

-

Elute the L-[³H]citrulline with water and quantify the radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value (the concentration causing 50% inhibition) by fitting the data to a dose-response curve. Compare IC50 values across the different NOS isoforms to determine selectivity.[11]

-

Hypothesized Mechanism II: PARP Inhibition and Synthetic Lethality

The indazole scaffold is a cornerstone of several potent Poly(ADP-ribose) polymerase (PARP) inhibitors, including the FDA-approved drug Niraparib.[12] This provides a strong basis for hypothesizing that this compound could function as a PARP inhibitor.

Scientific Rationale: PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[13] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand breaks (DSBs) is deficient. When PARP is inhibited in these cells, unrepaired SSBs accumulate and degenerate into DSBs during replication. The cell's inability to repair these DSBs via HRR leads to cell death—a concept known as synthetic lethality.[13] Indazole-based PARP inhibitors function by mimicking the nicotinamide moiety of NAD+, the substrate for PARP, thereby blocking its catalytic activity.[13]

Logical Diagram: Synthetic Lethality via PARP Inhibition

Caption: PARP inhibition in BRCA-deficient cells leads to synthetic lethality.

Experimental Protocol: PARP-1 Inhibition and Cell Viability Assay

This two-part protocol first measures direct enzyme inhibition and then assesses the functional outcome in cancer cells.

Part A: In Vitro PARP-1 Inhibition Assay

-

Assay Principle: A colorimetric or fluorescent assay that measures the consumption of NAD+ or the incorporation of biotinylated ADP-ribose onto a histone substrate.

-

Procedure:

-

Coat a 96-well plate with histones.

-

Add recombinant human PARP-1 enzyme.

-

Add varying concentrations of this compound or a known inhibitor (e.g., Olaparib).

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

Incubate for 1 hour at room temperature.

-

Wash the plate to remove unreacted substrates.

-

Add Streptavidin-HRP (Horseradish Peroxidase) and incubate.

-

Add HRP substrate (e.g., TMB) and measure the absorbance or fluorescence.

-

-

Analysis: A lower signal indicates greater PARP-1 inhibition. Calculate IC50 values as described previously.

Part B: Antiproliferative Assay in BRCA-Mutant Cells

-

Cell Lines: Use a pair of isogenic cell lines, one with functional BRCA1/2 (e.g., CAPAN-1 with reconstituted BRCA2) and one deficient (e.g., wild-type CAPAN-1). Alternatively, use known BRCA-deficient (e.g., MDA-MB-436) and BRCA-proficient (e.g., MCF-7) cell lines.[14]

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for 72-96 hours.

-

Assess cell viability using an MTT or resazurin-based assay.

-

-

Analysis: Compare the IC50 values between the BRCA-deficient and BRCA-proficient cell lines. A significantly lower IC50 in the deficient line is a strong indicator of synthetic lethality and PARP-inhibitory action.

Hypothesized Mechanism III: Antiprotozoal Activity

Nitro-heterocyclic compounds are foundational in treating parasitic infections.[15] Research on related chloro-nitro-indazoles has demonstrated potent activity against various protozoa, suggesting a similar potential for this compound.

Scientific Rationale: A study on 3-chloro-6-nitro-1H-indazole derivatives identified promising antileishmanial activity.[16] Molecular docking studies from this research suggested that these compounds target trypanothione reductase (TryR), an enzyme unique to trypanosomatid parasites and essential for their survival against oxidative stress.[16] The indazole scaffold fits within the enzyme's active site, inhibiting its function. The chloro and nitro substitutions are often crucial for this activity.[5][16]

Experimental Protocol: Antileishmanial Activity Assay

-

Parasite Culture: Culture Leishmania infantum promastigotes in appropriate media until they reach the logarithmic growth phase.

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of parasite suspension (e.g., 1x10⁶ promastigotes/mL).

-

Add 100 µL of media containing serial dilutions of this compound. Use a known antileishmanial drug like Amphotericin B as a positive control.

-

Incubate the plates at 26°C for 72 hours.

-

-

Viability Assessment:

-

Add a viability reagent such as resazurin or MTT.

-

Incubate for another 4-24 hours.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits parasite growth by 50%.

Integrated Experimental Workflow and Future Directions

To efficiently validate the therapeutic potential of this compound, a tiered screening approach is recommended. This workflow prioritizes broad activity screening before delving into specific mechanistic studies.

Caption: A tiered workflow for validating the biological action of the compound.

Conclusion

While this compound is established as a valuable synthetic intermediate, its structural features strongly suggest a high potential for direct biological activity. This guide outlines three plausible, evidence-based mechanisms of action: NOS inhibition, PARP inhibition, and antiprotozoal activity. The detailed protocols provided herein offer a clear and actionable path for researchers to systematically test these hypotheses. Such investigations are crucial to unlock the full therapeutic potential of this compound and could pave the way for its development as a novel agent in oncology, neuroscience, or infectious disease.

References

- 1. This compound [myskinrecipes.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 5-CHLORO-7-NITRO (1H)INDAZOLE | CymitQuimica [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 9. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 5-Chloro-7-nitro-1H-indazole derivatives

An In-Depth Technical Guide to the Synthesis of 5-Chloro-7-nitro-1H-indazole Derivatives

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Specifically, substituted indazoles, such as this compound, are pivotal intermediates in the synthesis of targeted therapeutics, most notably tyrosine kinase inhibitors like Pazopanib. This technical guide provides a comprehensive overview of a robust and well-precedented synthetic pathway to this compound. It is intended for researchers, medicinal chemists, and process development professionals. The guide details the strategic approach, underlying reaction mechanisms, a step-by-step experimental protocol adapted from analogous transformations, and key analytical considerations.

Introduction and Strategic Significance

Indazole and its derivatives are bicyclic heteroaromatic compounds that exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of the indazole ring dictates its biological target and pharmacological profile. The compound this compound (CAS 41926-18-5) has emerged as a critical building block in pharmaceutical development.